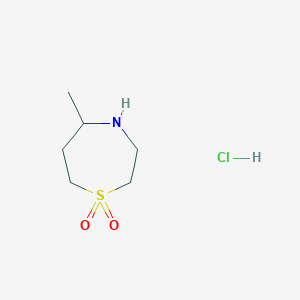

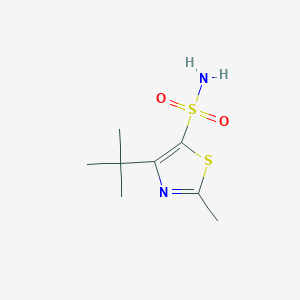

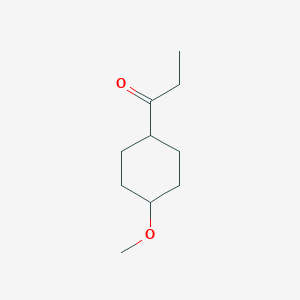

![molecular formula C13H12BrF3N2O B1383079 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1416713-42-2](/img/structure/B1383079.png)

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole

Overview

Description

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole (BTPT) is an organic molecule that has been used in a variety of scientific research applications. It is a heterocyclic compound composed of a benzimidazole ring and a tetrahydropyran ring connected by a bromo-substituted carbon atom. BTPT has a wide range of applications in medicinal chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Chemistry and Properties

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole is a compound with unique chemical properties. It falls within the category of compounds with benzimidazole cores, recognized for their fascinating variability in chemistry and properties. These compounds are integral in various branches of chemistry and have applications ranging from their use as ligands in complex compounds to their notable spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča et al., 2011).

Pharmaceutical Applications

The structural complexity and multifunctionality of benzimidazole derivatives make them a significant subject in the pharmaceutical field. The derivatives of benzimidazole and imidazole, including 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole, have been extensively studied for their therapeutic applications. They show promising activity in areas such as inhibiting p38 mitogen-activated protein (MAP) kinase, crucial in regulating proinflammatory cytokines, and therefore hold potential in treating inflammation and related diseases (Scior et al., 2011). Moreover, derivatives of imidazole, including compounds like 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole, have been reviewed for their potential in converting into more potent CNS (Central Nervous System) drugs, thus contributing significantly to the field of CNS pharmacology (Saganuwan, 2020).

Synthetic Chemistry and Heterocyclic Compounds

The compound is also instrumental in the field of synthetic chemistry, especially concerning the synthesis of heterocyclic compounds. As part of this field, the synthesis and application of heterocyclic compounds like pyrazoline, which have been shown to possess significant biological activities, are of great interest. The unique reactivity of certain core structures allows for the generation of versatile compounds under mild conditions, providing a broad spectrum for synthetic applications and facilitating the advancement of synthetic organic chemistry (Gomaa & Ali, 2020).

properties

IUPAC Name |

6-bromo-1-(oxan-2-yl)-4-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrF3N2O/c14-8-5-9(13(15,16)17)12-10(6-8)19(7-18-12)11-3-1-2-4-20-11/h5-7,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDWWBLXLYZIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(C=C(C=C32)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

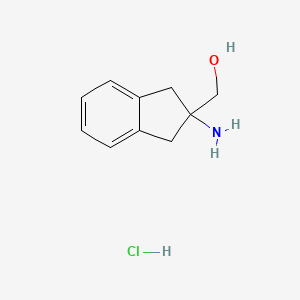

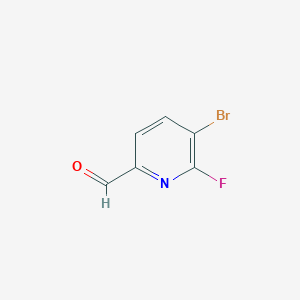

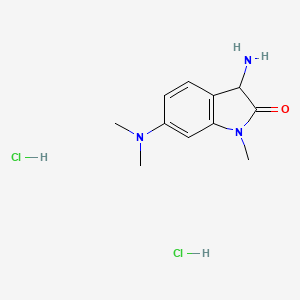

![tert-butyl N-{2-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382999.png)

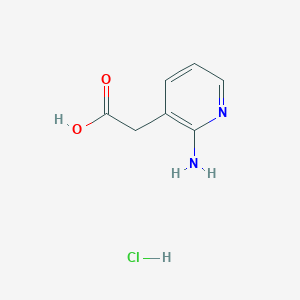

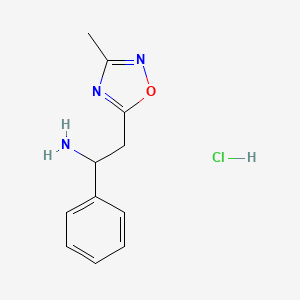

![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)

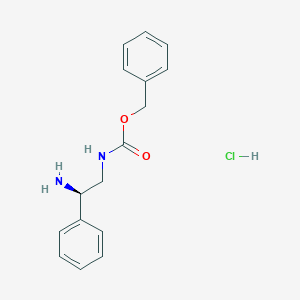

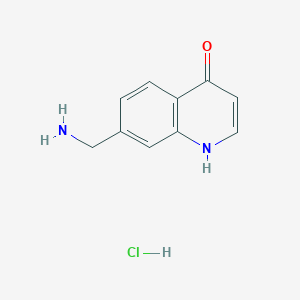

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

amine hydrochloride](/img/structure/B1383018.png)